molecular formula C17H18F2N4O B2609508 2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1235357-47-7

2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Katalognummer B2609508
CAS-Nummer: 1235357-47-7
Molekulargewicht: 332.355
InChI-Schlüssel: CDPMTOJTFPGHBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a type of benzamide derivative . Benzamide derivatives are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They are known for their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques . For example, the 1H NMR spectrum of a similar compound showed peaks at various chemical shifts, indicating the presence of different types of protons .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . After the completion of the reaction, the mixture was quenched with aqueous HCl, and the organic layer was separated, washed with aqueous sodium hydrogen carbonate, and concentrated under reduced pressure .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, a similar compound was obtained as a white powder with a melting point of 85–87°C .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

One study focused on the metabolism of Flumatinib, a compound related to 2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide, in Chronic Myelogenous Leukemia patients. It identified the main metabolic pathways in humans, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, emphasizing the compound's pharmacokinetic properties (Aishen Gong et al., 2010).

Analytical Method Development

Research on nonaqueous capillary electrophoresis developed an analytical method for the separation of Imatinib mesylate and related substances, including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((piperazin-1-yl)methyl) benzamide. This method offers a promising approach for quality control in pharmaceutical analysis (Lei Ye et al., 2012).

Molecular Synthesis

A study on the condensation of 2-aminofluorene with α, ω-dibromoalkanes to form N, N′-(2-fluorenyl) derivatives, including related piperazine structures, highlighted novel synthetic pathways in organic chemistry (S. Barak, 1968).

Potassium Channel Openers for Epilepsy Treatment

Research on N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers for treating epilepsy identified compounds with significant activity in rodent models, showcasing the potential of related compounds in neurological disorder treatments (G. Amato et al., 2011).

Histone Deacetylase Inhibitor Development

Another study discussed the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an isotype-selective histone deacetylase (HDAC) inhibitor, indicating its therapeutic potential in cancer treatment (Nancy Z. Zhou et al., 2008).

Zukünftige Richtungen

The future directions for the research on similar compounds could involve the design and synthesis of more derivatives, evaluation of their biological activities, and further development based on the molecular interactions of the derivatised conjugates in docking studies .

Eigenschaften

IUPAC Name

2,6-difluoro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O/c18-13-3-1-4-14(19)15(13)16(24)22-11-12-5-9-23(10-6-12)17-20-7-2-8-21-17/h1-4,7-8,12H,5-6,9-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPMTOJTFPGHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC=C2F)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.